molecular formula C20H26N4O3S B11173211 1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11173211
M. Wt: 402.5 g/mol
InChI Key: WAKCRUBDNNBQOB-UHFFFAOYSA-N
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Description

1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the thiadiazole moiety: This step may involve the reaction of the pyrrolidine derivative with thiadiazole precursors under specific conditions.

    Attachment of the phenoxypropyl group: This can be done through substitution reactions where the phenoxypropyl group is introduced to the intermediate compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxypropyl group or the thiadiazole moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

1-tert-butyl-5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O3S/c1-20(2,3)24-13-14(12-17(24)25)18(26)21-19-23-22-16(28-19)10-7-11-27-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,23,26)

InChI Key

WAKCRUBDNNBQOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3

Origin of Product

United States

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